N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide
Description
N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide is a quinazoline derivative characterized by a unique bis-sulfanylidene (two thione groups) substitution at positions 2 and 4 of the quinazoline core. This structural motif distinguishes it from other quinazoline-based compounds, which typically feature oxygen or single sulfur substitutions. The compound’s synthesis involves multi-step reactions, including condensation and cyclization, to introduce the thione groups and the 4-methylbenzamide moiety .
Propriétés
Numéro CAS |
88518-13-2 |
|---|---|
Formule moléculaire |
C16H13N3OS2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N-[2,4-bis(sulfanylidene)-1H-quinazolin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C16H13N3OS2/c1-10-6-8-11(9-7-10)14(20)18-19-15(21)12-4-2-3-5-13(12)17-16(19)22/h2-9H,1H3,(H,17,22)(H,18,20) |
Clé InChI |
DJXXFFJJVGBKCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NN2C(=S)C3=CC=CC=C3NC2=S |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dithioxo-1,2-dihydroquinazolin-3(4H)-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 2-aminobenzamide under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the quinazolinone ring. The reaction mixture is then treated with sulfur to introduce the dithioxo groups at the 2 and 4 positions of the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dithioxo-1,2-dihydroquinazolin-3(4H)-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the dithioxo groups or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2,4-Dithioxo-1,2-dihydroquinazolin-3(4H)-yl)-4-methylbenzamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The dithioxo groups and the quinazolinone core are likely critical for its activity, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The quinazoline scaffold is widely modified to tune biological activity. Below is a comparative analysis of key structural differences and their implications:
Key Observations :
- Thione vs. This may improve interactions with thiol-rich enzyme active sites (e.g., cysteine proteases) .
Tables
Table 1. Structural Comparison of Quinazoline Derivatives
Activité Biologique
N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide is a synthetic compound belonging to the class of quinazolinone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H14N4S2
- Molecular Weight : Approximately 327.4 g/mol
- IUPAC Name : N-[2,4-bis(sulfanylidene)-1H-quinazolin-3-yl]benzamide
- CAS Number : 88518-12-1
The compound features a quinazolinone core with sulfanylidene substituents that contribute to its reactivity and biological activity. The structural characteristics are pivotal for its interaction with various biological targets.
Anti-inflammatory Properties
Research indicates that N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide exhibits significant anti-inflammatory effects. Studies have shown that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
- In vitro Studies : Some derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, certain compounds within this class showed IC50 values in the low micromolar range, indicating strong inhibitory effects on COX activity .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have revealed promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| K562 (leukemia) | 2.27 - 2.53 | |
| HL-60 (leukemia) | 1.42 - 1.52 | |
| OKP-GS (renal carcinoma) | 4.56 |
These findings suggest that the compound may act as a potent inhibitor of cancer cell proliferation.
The mechanisms through which N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide exerts its biological effects involve several pathways:
- Cyclooxygenase Inhibition : By binding to the active sites of COX enzymes, the compound inhibits their activity, leading to reduced production of pro-inflammatory mediators.
- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer cell signaling pathways. For example, it has shown inhibitory activity against Bcr-Abl1 kinase in certain assays .
- Molecular Docking Studies : Computational studies indicate favorable binding interactions between the compound and target proteins, which could elucidate its structure-activity relationship (SAR) .
Case Studies and Research Findings
Several studies have focused on synthesizing and characterizing derivatives of N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide to explore their biological activities further:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
